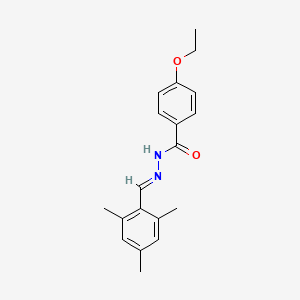
2-chloro-N-1-naphthyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-1-naphthyl-3-phenylacrylamide involves complex reactions, including cyclization and acylation processes. One approach demonstrated the synthesis of 4-chloro-2-naphthols through the acylation reactions of 1,1-dichloroethylene by arylalkanoic acid chlorides, showcasing a pathway that might be relevant to synthesizing similar compounds (Pokhodylo, 2020). Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides involved the nitration of ethyl naphtha [2,1-b]furan-2-carboxylate, followed by reaction with hydrazine hydrate, suggesting a method for introducing nitrogen-containing groups into naphthyl compounds (Devi et al., 2010).
Molecular Structure Analysis
Crystallographic and spectroscopic analyses have been crucial in understanding the molecular structure of compounds similar to 2-chloro-N-1-naphthyl-3-phenylacrylamide. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone revealed significant insights into the relative orientations amenable to inter- and intramolecular hydrogen bonding, showcasing the molecular framework's planarity and the orthogonal twist of the naphthyl group (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-chloro-N-1-naphthyl-3-phenylacrylamide often involve azo-hydrazone tautomerism, as observed in studies on 1-phenylazo-2-naphthylamines and their derivatives. These studies help understand the tautomeric behavior and stability under various conditions, which is vital for predicting the reactivity and stability of similar compounds (Kelemen, 1981).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred from detailed spectroscopic and crystallographic studies. These studies provide insights into the compounds' behavior in different solvents and under various temperature conditions, which is crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through detailed experimental and theoretical studies. For instance, the photochemistry of substituted 1-naphthylmethyl esters revealed insights into radical pairs and ion pairs' formation, contributing to a deeper understanding of the electron transfer processes in similar compounds (Decosta & Pincock, 1993).
科学的研究の応用
Transformation and Environmental Impact
- Chlorination Process and Toxicity Assessment : The transformation of pharmaceutical compounds during chlorination processes has garnered attention due to the potential environmental risks. For instance, naproxen, a compound structurally related to 2-chloro-N-1-naphthyl-3-phenylacrylamide, undergoes transformation during chlorination, leading to the formation of by-products with potentially higher aquatic toxicity than the parent compound. High-resolution mass spectrometry and quantum chemical calculations have been employed to identify and validate the structure of chlorination products, highlighting the importance of understanding these transformations to assess environmental risks (Du et al., 2018).
Chemical Synthesis and Applications
Catalytic Processes and Synthesis : The compound has inspired research into novel catalytic processes for creating complex chemical structures. For example, the synthesis of 4-chloro-2-naphthols has been demonstrated through acylation reactions, showcasing a method for constructing valuable chemical intermediates used in various industrial applications. This research underscores the compound's role in facilitating the development of new synthetic pathways (Pokhodylo, 2020).
Ortho-Selective Monohalogenation and Phenylselenation : The ortho-selective monohalogenation and phenylselenation of phenols, including 1,1′-bi-2-naphthol (BINOL), highlight the compound's potential in selective chemical modifications. Catalyzed by ammonium chloride salt, this process uses 1,3-dichloro-5,5-dimethylhydantoin as the chlorinating agent, demonstrating a highly practical approach to synthesizing halogenated and selenylated phenols with potential applications in medicinal chemistry and material science (Xiong & Yeung, 2018).
特性
IUPAC Name |
(Z)-2-chloro-N-naphthalen-1-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17(13-14-7-2-1-3-8-14)19(22)21-18-12-6-10-15-9-4-5-11-16(15)18/h1-13H,(H,21,22)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNTUGQLKZIAF-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC3=CC=CC=C32)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)
![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)
![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)
![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)
![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)
![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)


![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)


![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)